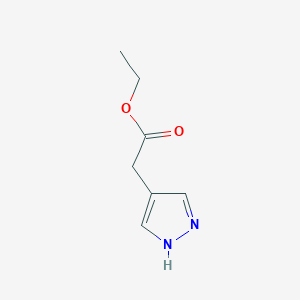
Ethyl 2-(1H-pyrazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is used in research and is a part of the Chemistry Heterocyclic Building Blocks .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 2-(1H-pyrazol-4-yl)acetate, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1H-pyrazol-4-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including Ethyl 2-(1H-pyrazol-4-yl)acetate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis
Ethyl 2-(1H-pyrazol-4-yl)acetate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazoles
Ethyl 2-(1H-pyrazol-4-yl)acetate can be used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . This process involves a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine . The resulting benzimidazoles are known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities .
Pyrazole Scaffold Synthesis
The compound plays a crucial role in the synthesis of pyrazole scaffolds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Biological Activity
Compounds containing the pyrazole moiety, such as Ethyl 2-(1H-pyrazol-4-yl)acetate, have been found to exhibit a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Synthesis of Heterocycles
Ethyl 2-(1H-pyrazol-4-yl)acetate can be used in the synthesis of new heterocycles . For example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Creation of Metal Complexes
Research on pyrazole-based ligands, including compounds similar to Ethyl 2-(1H-pyrazol-4-yl)acetate, has shown their utility in creating metal complexes. These ligands have been utilized to synthesize and characterize metal complexes, revealing insights into their structural properties through X-ray crystallography.
Green Synthesis
The compound can also be used in green synthesis processes . Green synthesis is a method of synthesizing chemical compounds in an environmentally friendly way, reducing the use of toxic reagents and harsh reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-4-yl)acetate, have potential applications in various fields. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas.
Wirkmechanismus
Target of Action
Ethyl 2-(1H-pyrazol-4-yl)acetate is a compound that belongs to the pyrazole family . Pyrazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their chemical structure . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The exact interaction between Ethyl 2-(1H-pyrazol-4-yl)acetate and its targets would depend on the specific chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected by Ethyl 2-(1H-pyrazol-4-yl)acetate would depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s solubility, molecular weight, and chemical structure would likely influence its adme properties .
Result of Action
Based on the known activities of pyrazole derivatives, it could potentially have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of Ethyl 2-(1H-pyrazol-4-yl)acetate could potentially be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds . .
Eigenschaften
IUPAC Name |
ethyl 2-(1H-pyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZOICMRSLBUCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-pyrazol-4-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

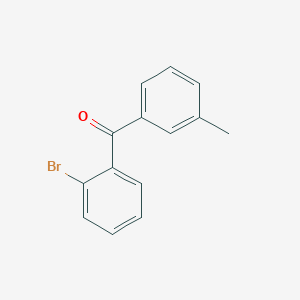


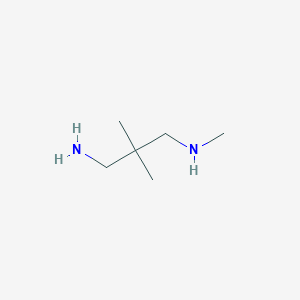
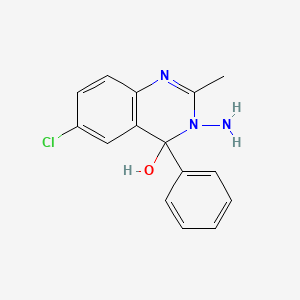
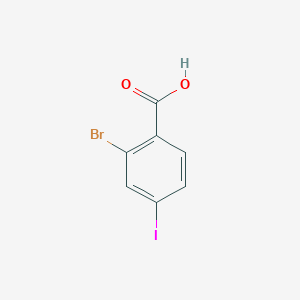





![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)

